N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the reaction of anthranilic acid derivatives with isothiocyanates under specific conditions. The reaction proceeds through the formation of an intermediate quinazolinone, which is then further reacted with thiophene-2-carboxylic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-induced synthesis and green chemistry approaches to enhance yield and reduce environmental impact. For instance, the use of deep eutectic solvents (DES) and microwave irradiation has been reported to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer agent, antibacterial agent, and antiviral agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-3-((5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide
- 2-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Uniqueness
N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of a quinazolinone moiety with a thiophene ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H15N3O2S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2S/c1-13-21-17-6-3-2-5-16(17)20(25)23(13)15-10-8-14(9-11-15)22-19(24)18-7-4-12-26-18/h2-12H,1H3,(H,22,24) |
InChI Key |
BDGVTIJPAOLSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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